Product packaging for 4H-Naphtho[1,2-b]thiopyran-4-one(Cat. No.:CAS No. 15128-44-6)

4H-Naphtho[1,2-b]thiopyran-4-one

Cat. No.: B14719171
CAS No.: 15128-44-6
M. Wt: 212.27 g/mol
InChI Key: NZFGSFTYBHQLAZ-UHFFFAOYSA-N
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Description

4H-Naphtho[1,2-b]thiopyran-4-one is a specialized thiopyranone derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This compound features a naphthalene ring system fused with a thiopyran-4-one heterocycle, a structural motif known to contribute to significant pharmacological profiles. Pyrans and their derivatives are recognized as valuable intermediates for the synthesis of biologically active heterocyclic compounds and are found as core structures in numerous natural products, making them attractive for the development of new therapeutic agents . This compound is of high interest in anticancer research, as the pyran core is a fundamental subunit in many classes of natural products, including coumarins, benzopyrans, and flavonoids, which have demonstrated diverse anticancer capabilities . Research into pyran-based compounds has shown they can be potent antitumor agents, with studies highlighting their potential as novel pharmacophores for the discovery of prospective drug candidates . Furthermore, thiopyran and pyran-4-one derivatives have been extensively investigated for their antimicrobial properties, showing promising activity against Mycobacterium species and various fungal pathogens, positioning them as valuable scaffolds for developing new anti-infective agents . The mechanism of action for such compounds can involve interaction with biological macromolecules; studies on similar 4H-pyran derivatives have revealed significant DNA binding capabilities, behaving as minor groove binders with high binding constants, which can disrupt the cellular cycle and initiate programmed cell death . Researchers utilize this compound as a key building block in multicomponent reactions and for further functionalization via metal-catalyzed cross-coupling reactions to create diverse compound libraries for biological evaluation . Its structure offers a versatile handle for synthetic derivatization, enabling extensive structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8OS B14719171 4H-Naphtho[1,2-b]thiopyran-4-one CAS No. 15128-44-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15128-44-6

Molecular Formula

C13H8OS

Molecular Weight

212.27 g/mol

IUPAC Name

benzo[h]thiochromen-4-one

InChI

InChI=1S/C13H8OS/c14-12-7-8-15-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-8H

InChI Key

NZFGSFTYBHQLAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC=CC3=O

Origin of Product

United States

Synthetic Methodologies for 4h Naphtho 1,2 B Thiopyran 4 One and Its Analogues

Classical Synthetic Approaches to Thiopyranone Scaffolds

Traditional methods for constructing the thiopyranone framework have historically relied on cyclization and cycloaddition reactions. These foundational strategies remain relevant for their reliability and the diverse range of accessible structures.

Cyclization Reactions in the Formation of the Thiopyranone Ring

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the formation of the thiopyranone ring. These reactions typically involve the intramolecular condensation of a precursor molecule containing the necessary functionalities to form the six-membered sulfur-containing ring. A common approach is the Dieckmann cyclization of diesters, such as dimethyl 3,3'-thiobispropanoate, to form a β-keto ester, which can then be further manipulated to yield the desired thiopyran-4-one. researchgate.net For instance, tetrahydro-4H-thiopyran-4-one can be prepared in high yield by treating dimethyl 3,3'-thiobispropanoate with sodium methoxide, followed by decarboxylation of the resulting methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. researchgate.net

Another strategy involves the ring-opening of suitable precursors followed by cyclization. For example, the reaction of alkylidenecyclopropyl ketones with amines can lead to the formation of substituted pyrroles through a ring-opening cyclization mechanism. nih.gov While not directly forming a thiopyranone, this illustrates the principle of ring transformation in heterocyclic synthesis. Similarly, intramolecular Prins/Friedel-Crafts cyclization cascades have been employed to synthesize complex fused ring systems. beilstein-journals.org These examples highlight the versatility of cyclization strategies in accessing diverse heterocyclic cores.

Approaches Involving [4+2] Cycloaddition Pathways, including Thia-Diels-Alder Reactions

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the construction of six-membered rings with high stereoselectivity. numberanalytics.comnih.gov The hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, provides a direct route to heterocyclic systems. nih.govnih.gov Specifically, the thia-Diels-Alder reaction, utilizing a sulfur-containing dienophile or diene, is a key strategy for synthesizing thiopyran derivatives. nih.govrsc.org

In these reactions, thiocarbonyl compounds, such as thioaldehydes or thioketones, can act as dienophiles, reacting with a 1,3-diene to form the thiopyran ring. nih.govthieme-connect.de Due to their high reactivity and propensity to polymerize, these thioaldehydes are often generated in situ. thieme-connect.de The reactivity of the thiocarbonyl group as a dienophile is enhanced compared to its carbonyl analogue due to its higher HOMO and lower LUMO energy levels. nih.gov

Aryl and hetaryl thiochalcones have been shown to react smoothly with 1,4-quinones in a thia-Diels-Alder fashion to produce fused 4H-thiopyrans. nih.govcore.ac.uk These reactions often proceed with spontaneous dehydrogenation of the initial cycloadduct to yield the aromatic thiopyran system. nih.gov The choice of reactants and reaction conditions can influence the regioselectivity of the cycloaddition. nih.gov Mechanistic studies, including DFT calculations, have been employed to understand and predict the outcomes of these reactions, distinguishing between concerted and stepwise pathways. nih.govmdpi.com

Modern and Efficient Synthetic Strategies

In recent years, the focus has shifted towards developing more efficient and environmentally benign synthetic methodologies. Multicomponent reactions (MCRs) have emerged as a powerful tool in this regard, allowing for the rapid assembly of complex molecules in a single step.

Multicomponent Reaction (MCR) Development for 4H-Thiopyranone Derivatives

Multicomponent reactions (MCRs) offer significant advantages in terms of atom economy, reduced waste, and simplified purification procedures. mjbas.comfrontiersin.orgnih.gov These reactions involve the combination of three or more starting materials in a one-pot fashion to generate a product that incorporates structural elements from each of the reactants. frontiersin.orggrowingscience.com

A number of one-pot procedures have been developed for the synthesis of 4H-thiopyran derivatives. A common approach involves the reaction of an aldehyde, an active methylene (B1212753) compound like malononitrile, and a sulfur source. nih.govresearchgate.net For example, a facile method for synthesizing substituted 4H-thiopyrans involves reacting aldehydes, malononitrile, carbon disulfide, and primary amines at room temperature, catalyzed by triethylamine. nih.gov This reaction proceeds in high purity and yield with a simple work-up. nih.gov

Variations of this MCR have been explored using different catalysts and reaction media to improve efficiency and green credentials. mjbas.comresearchgate.netresearchgate.netnih.gov For instance, an electro-catalyzed multicomponent synthesis has been reported, using electricity to drive the reaction and avoiding chemical reagents. researchgate.net Another approach utilizes glycerol (B35011) as a biodegradable and benign solvent for the catalyst-free synthesis of 4H-thiopyrans. researchgate.net The use of recyclable catalysts, such as neodymium(III) oxide, has also been demonstrated to be highly efficient. mjbas.com

Table 1: Examples of One-Pot Syntheses of 4H-Thiopyran Derivatives

ReactantsCatalyst/ConditionsProduct TypeReference
Aldehydes, malononitrile, carbon disulfide, primary aminesTriethylamine, room temperatureSubstituted 4H-thiopyrans nih.gov
Aromatic aldehydes, malononitrile, carbon disulfide, primary aminesConstant potential electrolysis, LiClO₄/EtOHSubstituted 4H-thiopyrans researchgate.net
Aldehydes, malononitrile, carbon disulfide, butyl amineGlycerol, catalyst-free4H-thiopyran derivatives researchgate.net
Aromatic aldehyde, β-ketoester/β-diketone, malononitrileNd₂O₃, recyclable catalyst4H-pyran derivatives (oxygen analogue) mjbas.com
Aromatic aldehydes, dimedone/resorcinol, malononitrileLDH@PTRMS@NDBD@CuI nanoparticles, solvent-freeTetrahydrobenzo[b]pyrans and 2-amino-4H-chromenes nih.gov
Aromatic aldehydes, malononitrile, ethyl acetoacetateKOH loaded CaO, solvent-free2-amino 4H-pyran derivatives growingscience.com

This table presents examples of one-pot syntheses for thiopyran and related pyran structures, highlighting the versatility of multicomponent reactions.

Understanding the reaction mechanism is crucial for optimizing reaction conditions and extending the scope of MCRs. nih.gov Mechanistic investigations often involve a combination of experimental studies and computational methods, such as Density Functional Theory (DFT) calculations. nih.govnih.gov

For the multicomponent synthesis of 4H-pyran derivatives (the oxygen analogues of thiopyrans), a plausible mechanism involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound. growingscience.com This is followed by a Michael addition of the second active methylene compound (or β-ketoester) and subsequent cyclization and dehydration to afford the final product. nih.gov

In the case of thiopyran synthesis, a proposed mechanism for the reaction of aldehydes, malononitrile, carbon disulfide, and a primary amine suggests the initial formation of an isothiocyanate intermediate. nih.gov This is followed by a series of Michael additions and cyclization steps to yield the 4H-thiopyran ring. nih.gov The ability to model these mechanistic pathways allows for the prediction of reaction outcomes and the rational design of new MCRs. nih.gov

Catalytic Methodologies in Thiopyranone Synthesis

Catalytic methods offer efficient and selective pathways for the synthesis of complex molecules like thiopyranones. By lowering the activation energy of reactions, catalysts enable transformations that might otherwise be unfeasible, often with high degrees of control over the final product's structure.

Transition Metal-Catalyzed C-H Arylation of Thiopyran Derivatives

The direct arylation of C-H bonds has emerged as a powerful tool in organic synthesis, providing a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of thiopyran derivatives, palladium catalysis has been successfully employed. A developed method for the C-H arylation of thiopyran derivatives utilizes a catalytic system of Palladium(II) acetate (B1210297) (Pd(OAc)₂) with silver carbonate (Ag₂CO₃) to react with aryl halides. This reaction preferentially occurs at the α-position of the thiopyran ring. Notably, when di-bromo substituted reactants are used, this method can lead to double C-H arylation, functionalizing both the α- and β-positions of the same thiopyran ring.

This catalytic approach has also been applied to related sulfur heterocycles. For instance, the direct C-H arylation of the thiophene (B33073) ring in thieno-pyridines and thieno-pyrazines has been achieved using a palladium catalyst, demonstrating the versatility of this strategy for functionalizing sulfur-containing aromatic systems nih.gov.

Copper Salt-Catalyzed Conjugate Additions to Thiochromones

Conjugate addition reactions are a cornerstone of carbon-carbon bond formation. For thiochromones, which are foundational precursors to naphthothiopyranones, copper salt catalysis is instrumental in directing the addition of Grignard reagents. While Grignard reagents typically perform a 1,2-addition to α,β-unsaturated carbonyls, the presence of a copper(I) salt catalyst selectively promotes a 1,4-conjugate addition. rsc.org

This methodology provides a unified and efficient route to 2-substituted thiochroman-4-ones, which are direct precursors or analogues of the target compound class. preprints.orgrsc.org Research has shown that the combination of a Grignard reagent with a copper catalyst, often in the presence of trimethylsilyl (B98337) chloride (TMSCl) as an additive, leads to excellent yields of the desired 1,4-adducts. rsc.orgmdpi.com The choice of copper salt can be critical, with copper(I) cyanide complexed with lithium chloride (CuCN·2LiCl) being identified as a particularly effective catalyst for achieving high yields. rsc.orgpreprints.orgmdpi.com This approach is versatile, accommodating a wide array of both alkyl and aryl Grignard reagents. mdpi.comnih.gov

The table below summarizes the optimization of this reaction, showcasing the impact of different copper catalysts on the yield of the 1,4-conjugate addition product.

EntryCopper CatalystAdditiveYield (%)
1CuI (0.2 eq)TMSClModest
2CuCN (0.2 eq)TMSClModest
3CuCN·2LiCl (0.2 eq)TMSCl85

Table based on data from studies on copper-catalyzed conjugate additions. rsc.orgmdpi.com

Green Chemistry Approaches in 4H-Thiopyranone Synthesis

In recent years, the principles of green chemistry have guided the development of more environmentally benign synthetic protocols. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Deep Eutectic Solvent (DES)-Assisted Synthesis

Deep eutectic solvents (DESs) are emerging as sustainable alternatives to traditional volatile organic solvents. researchgate.net A DES is typically a mixture of two or three inexpensive and safe components that, through hydrogen bond interactions, form a eutectic mixture with a melting point lower than that of the individual components. researchgate.net

The use of a biodegradable and recyclable deep eutectic solvent composed of choline (B1196258) chloride and urea (B33335) has been reported for the synthesis of 4H-thiopyrans. beilstein-journals.org This method proceeds under mild conditions and, significantly, does not require an additional catalyst, affording products in high yields. The ability to easily recover and reuse the solvent makes the process both efficient and environmentally sound. beilstein-journals.org The high concentration of reactants that can be achieved in the DES medium is thought to contribute to the accelerated reaction rates. researchgate.net While this specific example focuses on thiopyrans, the principle has been widely applied to the synthesis of other heterocyclic scaffolds like 4H-pyrans, demonstrating the broad utility of DES as a green reaction medium. organic-chemistry.orgnih.gov

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times compared to conventional heating methods. youtube.comnih.gov Microwave energy directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature changes. nih.govyoutube.com

This technology has been successfully applied to the synthesis of various sulfur-containing heterocycles. A notable example is a microwave-assisted three-component reaction that yields annelated 4H-thiopyran-4-ones. preprints.org The use of microwave irradiation can dramatically shorten reaction times from hours to mere minutes and improve yields. mdpi.com For instance, in the synthesis of certain heterocyclic systems, microwave heating has been shown to increase yields from a 65-77% range with conventional methods to 81-94%. beilstein-journals.org Furthermore, microwave-assisted protocols have been developed for the functionalization of thiophenes, highlighting the technology's role in creating complex, substituted heterocyclic systems under green conditions. nih.gov The ability to perform these reactions in greener solvents, or even under solvent-free conditions, further enhances the environmental credentials of this approach. youtube.com

Derivatization Strategies and Functionalization of the Core Structure

The functionalization of the core thiochromone (B8434766) or naphthothiopyranone structure is crucial for modulating its properties and for building more complex molecules. The presence of the sulfur atom and the conjugated system offers unique opportunities for a variety of chemical transformations. nih.gov

Several strategies allow for the introduction of diverse substituents at specific positions on the ring system:

Alkynylation: A highly efficient asymmetric synthesis of chiral thiochromanones has been developed via the Cu(I)/phosphoramidite catalyzed asymmetric alkynylation of thiochromones. This method provides access to enantioenriched thiochromanones with increased molecular complexity. nih.gov

Cycloaddition Reactions: Thiochromenones can undergo [3+2] cycloaddition reactions. For example, reacting a thiocoumarin with styrenes under mild basic conditions can yield thiochromenones bearing an oxime functionality. rsc.org

Iodination: A mild iodine monochloride (ICl)-induced cyclization of certain precursors can produce 3-iodothiochromenones. This iodinated intermediate is highly valuable as it can be readily used in subsequent palladium-catalyzed transformations, allowing for a rapid increase in molecular complexity. organic-chemistry.org

Modifications at the 4-position: The carbonyl group at the 4-position is a key site for functionalization. For instance, the addition of an oxime ether or oxime group at this position has been explored to modify the biological activity profile of the scaffold. nih.gov

C-H Functionalization: As discussed previously, transition metal-catalyzed C-H arylation allows for the direct attachment of aryl groups to the heterocyclic core, representing a modern and efficient functionalization strategy. rsc.org

These derivatization methods highlight the versatility of the thiochromone scaffold as a building block in medicinal chemistry and materials science, allowing for the synthesis of a wide array of tailored molecules. nih.gov

Halogenation and Dehydrohalogenation Sequences

Detailed research findings specifically outlining the halogenation and subsequent dehydrohalogenation of 4H-Naphtho[1,2-b]thiopyran-4-one are not extensively available in the public domain. However, general principles of heterocyclic chemistry suggest that such transformations would be a viable route for introducing unsaturation or for further functionalization.

Halogenation of related thiopyran systems can be achieved using standard halogenating agents. The regioselectivity of the reaction would likely be influenced by the electronic properties of the naphthoquinone moiety and the thiopyran ring. Subsequent dehydrohalogenation, typically effected by a base, could then be employed to introduce a double bond, potentially leading to the fully aromatic naphtho[b]thiopyrylium system or other unsaturated derivatives.

In a related context, the bromination of 2,3-dimethylnaphtho[1,2-b]thiophen, a structurally similar sulfur-containing heterocycle, has been shown to occur at the 5-position. rsc.org Similarly, 4,5-dihydronaphtho[1,2-b]thiophen undergoes monosubstitution at the 2-position. rsc.org These examples suggest that the position of halogenation on the this compound framework would be directed by the existing substituents and the electronic nature of the fused ring system.

Introduction of Diverse Substituents onto the Naphthothiopyranone Framework

The introduction of a variety of substituents onto the this compound core is crucial for developing a library of analogues for structure-activity relationship studies. While specific studies on this exact framework are limited, general synthetic strategies for substituted thiopyrans and naphthoquinones can be extrapolated.

One common approach involves the cyclization of appropriately substituted precursors. For instance, a substituted 1-naphthalenethiol (B1663976) could be reacted with a suitable three-carbon synthon to construct the thiopyranone ring with desired substituents.

Another strategy is the direct functionalization of the pre-formed naphthothiopyranone skeleton. Electrophilic aromatic substitution reactions, such as nitration and acylation, could potentially introduce substituents onto the naphthalene (B1677914) ring system. For example, the nitration of 2-methylnaphtho[1,2-b]thiophen results in the formation of the 5-nitro derivative, while acetylation of 2,3-dimethylnaphtho[1,2-b]thiophen also occurs at the 5-position. rsc.org The reactivity and regioselectivity of such reactions on the this compound system would need to be empirically determined.

The following table provides examples of substituent introduction on a related naphtho[1,2-b]thiophen system, which can serve as a predictive model for the functionalization of the this compound framework. rsc.org

Starting MaterialReagentPosition of SubstitutionProduct
2-Methylnaphtho[1,2-b]thiophenHNO₃52-Methyl-5-nitronaphtho[1,2-b]thiophen
3-Methylnaphtho[1,2-b]thiophenHNO₃2 and 5Mixture of 3-methyl-2-nitro- and 3-methyl-5-nitronaphtho[1,2-b]thiophen
2,3-Dimethylnaphtho[1,2-b]thiophenBr₂55-Bromo-2,3-dimethylnaphtho[1,2-b]thiophen
2,3-Dimethylnaphtho[1,2-b]thiophenAc₂O55-Acetyl-2,3-dimethylnaphtho[1,2-b]thiophen
4,5-Dihydronaphtho[1,2-b]thiophenVarious22-Substituted-4,5-dihydronaphtho[1,2-b]thiophen

It is important to note that the presence of the carbonyl group and the sulfur atom in the thiopyranone ring of this compound will significantly influence the reactivity and regioselectivity of substitution reactions compared to the naphtho[1,2-b]thiophen examples. Further experimental investigation is required to fully elucidate the synthetic pathways for introducing diverse substituents onto this specific heterocyclic framework.

Chemical Reactivity and Transformation Mechanisms of 4h Naphtho 1,2 B Thiopyran 4 One

Heterocyclic Ring Reactivity and Transformations

The thiopyran ring is central to the molecule's characteristic reactions, including ring-opening processes, transformations involving the sulfur atom, and photochemical rearrangements.

While specific studies on the thiophene (B33073) ring-opening of 4H-Naphtho[1,2-b]thiopyran-4-one are not extensively documented, the behavior of related thieno-fused heterocycles provides valuable insight. For instance, research on α-chloro-β-nitrothieno[2,3-c]pyridazines has shown that these compounds can undergo a novel thiophene ring-opening reaction. nih.gov This process, which proceeds through a formal [4+1] annulation, involves the interaction of the thieno-pyridazine substrate with N'-(aryl)benzothiohydrazides. nih.gov The reaction leads to the one-pot synthesis of complex hybrid molecules, implying that the thiophene ring is susceptible to cleavage and rearrangement under specific conditions, particularly when activated by electron-withdrawing groups. nih.gov This suggests that the thiopyran ring in This compound , especially if appropriately substituted, could potentially undergo similar ring-opening transformations.

The sulfur atom in the thiopyran ring is a key site for chemical modification, most notably through oxidation. The oxidation of organic sulfides to their corresponding sulfoxides and sulfones is a well-established and fundamental transformation. researchgate.net In systems analogous to This compound , such as 2,6-diaryl-4H-tetrahydro-thiopyran-4-one , the sulfur atom can be chemoselectively oxidized. nih.gov

Using reagents like meta-chloroperoxybenzoic acid (m-CPBA), the sulfide (B99878) can be converted to the corresponding sulfoxide (B87167). nih.gov This oxidation can be highly chemoselective, leaving other functional groups, such as pyridyl nitrogens, untouched. nih.gov Further oxidation of the sulfoxide can yield the corresponding sulfone. nih.gov

The reactivity of these oxidized species is of significant interest. Sulfoxides are chiral, provided the two groups attached to the sulfur are different, and they introduce tetrahedral geometry at the sulfur atom. acs.org They can participate in a variety of reactions, including the Pummerer reaction, where activation with an acylating agent like acetic anhydride (B1165640) leads to an α-substituted sulfide. acs.org Aromatic sulfoxides can undergo substitution on the aromatic ring, with the position of attack depending on the reaction conditions and substituents. acs.org In some cases, β-syn elimination can occur upon S-oxidation, leading to ring-opening and the regeneration of precursor structures. nih.gov

The photochemistry of thiopyran derivatives often involves complex rearrangements and isomerizations. Studies on 2,4,4,6-tetrasubstituted-4H-thiopyran-1-oxides have shown that these compounds undergo photocatalyzed stereomutation at the sulfur atom. researchgate.net Upon irradiation, these sulfoxides can isomerize, with the trans isomer often predominating at equilibrium. researchgate.net

In addition to stereomutation, more profound photochemical transformations can occur. Irradiation of 4H-thiopyran-1,1-dioxides can lead to the formation of cyclopentadiene (B3395910) derivatives or phenanthrene (B1679779) derivatives through rearrangements. researchgate.net The specific pathway is influenced by the substitution pattern on the thiopyran ring. researchgate.net While direct deoxygenation reactions of the carbonyl group in This compound are not specifically detailed in the available literature, the general principles of ketone reduction are applicable. However, the photochemical behavior is more likely to be dominated by reactions involving the sulfur heteroatom and the conjugated π-system.

Site-Selective Functionalization and Bond Formation

Achieving selectivity in chemical reactions is a cornerstone of synthetic chemistry, encompassing control over which functional group reacts (chemoselectivity), at which position (regioselectivity), and with what spatial orientation (stereoselectivity).

The principles of regioselectivity and stereoselectivity are critical in understanding the reactions of complex molecules like This compound . Research on related, simpler thiopyranone systems provides a framework for predicting its behavior.

In reactions involving nucleophilic attack, the presence of leaving groups on the thiopyranone ring directs the regioselectivity. For instance, in reactions of 2-functionalized 4H-thiopyran-4-ones with primary amines, the products formed depend on the specific amine and the reaction conditions. Products can range from simple substitution at the 2-position to ring-opening and rearrangement to form pyridone derivatives.

Aldol reactions involving the enolates of tetrahydro-4H-thiopyran-4-one have been studied in detail to understand diastereoselectivity. researchgate.net The reaction of the ketone with various aldehydes can yield multiple diastereomers, and the selective formation of one over the others can be achieved by carefully choosing the reaction conditions, such as the metal enolate and the promoter. researchgate.net For example, using a titanium(IV) enolate can lead to excellent selectivity for the syn Felkin adduct, while a magnesium bromide-promoted reaction can favor the anti-Felkin adducts. researchgate.net

Table 1: Diastereoselectivity in Aldol Reaction of Tetrahydro-4H-thiopyran-4-one Derivatives Data derived from studies on related thiopyranone systems.

Enolate/Promoter SystemMajor Product(s)Diastereomeric RatioReference
"Amine-free" Li enolateanti Felkin adduct9:1 researchgate.net
TiCl₄-promotedsyn Felkin adduct16:1 researchgate.net
MgBr₂·OEt₂-promotedanti-Felkin adducts (syn/anti)3:1 researchgate.net

These findings highlight how the choice of reagents and catalysts can profoundly influence the stereochemical outcome of reactions at positions adjacent to the carbonyl group. Similar principles of stereocontrol would be expected to apply to reactions of This compound . Furthermore, cycloaddition reactions used to synthesize thiopyran rings often exhibit high regioselectivity, which can be rationalized by considering steric and electronic effects. nih.gov

Reaction Kinetics and Thermodynamic Considerations

The standard enthalpy of combustion for liquid tetrahydro-4H-thiopyran-4-one has been determined, providing insight into its thermodynamic stability. nist.gov Other computed properties, such as the octanol/water partition coefficient (logP) and ionization energy, are available for 4H-thiopyran-4-one . chemeo.com These values are crucial for understanding the molecule's solubility, membrane permeability, and ease of ionization.

Table 2: Selected Thermodynamic and Physical Properties of Related Thiopyranones

PropertyTetrahydro-4H-thiopyran-4-one 4H-thiopyran-4-one Reference
Molecular FormulaC₅H₈OSC₅H₄OS nist.govnist.gov
Molecular Weight ( g/mol )116.181112.150 nist.govnist.gov
Ionization Energy (eV)-8.97 ± 0.05 chemeo.com
logP (Octanol/Water)-1.108 (Calculated) chemeo.com

This data suggests that the thiopyranone core is a stable entity. The introduction of the naphthyl group in This compound would significantly increase its molecular weight and likely its lipophilicity (logP), while the extended conjugation would be expected to lower its ionization energy compared to the simple 4H-thiopyran-4-one . Reaction rates will be influenced by the stability of intermediates and transition states, which in turn are affected by the electronic and steric properties of the entire fused-ring system. For example, the rate of electrophilic attack on the naphthyl ring would be modulated by the electron-withdrawing nature of the thiopyranone portion, while nucleophilic attack at the carbonyl carbon would be a key kinetic pathway.

Advanced Spectroscopic and Structural Characterization of 4h Naphtho 1,2 B Thiopyran 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For derivatives of naphthothiopyranone, a suite of NMR experiments is employed to assign every proton and carbon atom in the structure.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment and connectivity of atoms.

In the ¹H NMR spectrum of 2,3-dihydro-4H-naphtho[1,2-b]thiopyran-4-one , the protons on the saturated thiopyran ring typically appear as complex multiplets in the aliphatic region (around 3.0-3.5 ppm). Specifically, the methylene (B1212753) protons adjacent to the sulfur atom (at C-2) and those adjacent to the carbonyl group (at C-3) would present as distinct signals, often as triplets if coupling to each other, though they may be more complex depending on the specific conformation. The aromatic protons on the naphthalene (B1677914) ring system would resonate in the downfield region (typically 7.5-9.0 ppm), with their splitting patterns revealing their substitution pattern. For instance, the proton at the C-10 position is often significantly deshielded due to its proximity to the carbonyl group and its peri-relationship with a neighboring proton, causing it to appear at a very low field.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C-4) is characteristically found at the most downfield position, often around 195-200 ppm. The carbons of the naphthalene ring appear in the aromatic region (120-140 ppm), while the saturated C-2 and C-3 carbons of the thiopyran ring would be found in the aliphatic region (typically 25-45 ppm).

Table 1: Representative ¹H and ¹³C NMR Data for 2,3-dihydro-4H-Naphtho[1,2-b]thiopyran-4-one Note: Data is illustrative and based on typical chemical shift values for analogous structures. Precise values would be dependent on solvent and experimental conditions.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity (¹H)
C-2~3.25~26.5t
C-3~3.10~40.0t
C-4-~197.0-
Aromatic H/C7.50 - 8.50124.0 - 136.0m
C-10~9.10~128.0d

While 1D NMR provides initial data, 2D NMR techniques are indispensable for assembling the complete molecular structure, especially for complex derivatives. Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton (¹H-¹H) coupling networks, confirming adjacent protons. For the naphthothiopyranone core, COSY would show correlations between the C-2 and C-3 methylene protons and among the coupled protons within the naphthalene ring system.

Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning carbon signals. An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached. An HMBC spectrum, conversely, shows correlations between protons and carbons that are two or three bonds away, which is vital for connecting different fragments of the molecule and for identifying quaternary (non-protonated) carbons. For example, the proton at C-10 would show an HMBC correlation to the carbonyl carbon at C-4, confirming the fusion of the naphthyl and thiopyranone rings at that position.

For derivatives containing other NMR-active nuclei, such as fluorine, specific NMR experiments are performed. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent probe for molecular structure and environment. If a fluoro-substituent were present on the naphthalene ring of a 4H-Naphtho[1,2-b]thiopyran-4-one derivative, its ¹⁹F NMR spectrum would show a signal whose chemical shift is highly sensitive to its position on the ring and the presence of other nearby functional groups. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) provides additional structural information that can be observed in both the ¹H, ¹³C, and ¹⁹F spectra.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry is essential for confirming the molecular formula of a newly synthesized compound. HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental composition, distinguishing between compounds that might have the same nominal mass. For a derivative of this compound, HRMS would be used to confirm that the experimentally measured mass corresponds exactly to the calculated mass for the proposed molecular formula, providing strong evidence for its identity.

The fragmentation patterns observed in the mass spectrum can also support the proposed structure. For the naphthothiopyranone skeleton, common fragmentation pathways might include the loss of carbon monoxide (CO), the loss of the sulfur-containing portion, or retro-Diels-Alder reactions, leading to characteristic daughter ions.

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide data on connectivity and molecular formula, X-ray crystallography offers the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. This technique requires a suitable single crystal of the compound.

If a crystal of a this compound derivative were analyzed, the results would provide a wealth of information, including:

Unambiguous confirmation of the molecular structure and relative stereochemistry.

Precise bond lengths and bond angles for every atom in the molecule.

Information on the planarity or conformation of the ring systems. For example, it would definitively show the conformation of the thiopyranone ring (e.g., half-chair, boat).

Details of intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking, which govern the solid-state packing of the molecules.

Although no specific crystal structure for this compound or its dihydro analog is currently available in open-access databases, this technique remains the gold standard for solid-state structural elucidation.

Single-Crystal X-ray Diffraction Analysis

Despite the synthesis of derivatives such as 2,3-Dihydro-2-phenyl-4H-naphtho[1,2-b]thiopyran-4-one, detailed single-crystal X-ray diffraction data for the this compound scaffold is not extensively reported in publicly available scientific literature. mdpi.comresearchgate.net As such, specific crystallographic parameters for this compound family remain a subject for future research. The generation of high-quality single crystals suitable for diffraction studies is a prerequisite for this analysis.

Confirmation of Molecular Geometry and Conformation

The molecular geometry and conformation of this compound are dictated by the fusion of its constituent rings. The naphthalene and thiopyranone ring systems impose significant conformational rigidity. Theoretical calculations and data from analogous structures suggest that the naphthyl portion of the molecule is planar. The thiopyranone ring, containing a sulfur atom and a carbonyl group, would adopt a conformation that minimizes ring strain.

However, without experimental data from single-crystal X-ray diffraction, definitive confirmation of the precise bond angles, dihedral angles, and the planarity or non-planarity of the thiopyranone ring in the solid state cannot be conclusively established. Research focused on the synthesis and crystallization of these compounds is necessary to provide these critical structural details. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For any Naphtho[1,2-b]thiopyran-4-one derivative, the most prominent and characteristic absorption band would be that of the carbonyl (C=O) group.

While research indicates that IR spectra have been recorded for derivatives like 2,3-Dihydro-2-phenyl-4H-naphtho[1,2-b]thiopyran-4-one, the specific absorption frequencies from these analyses are not detailed in the literature. mdpi.comresearchgate.net A comprehensive IR analysis would typically yield the data presented in the table below, which remains hypothetical pending experimental publication.

Functional GroupBondExpected Frequency Range (cm⁻¹)
CarbonylC=OData not available
Aromatic C-HC-HData not available
Aromatic C=CC=CData not available
ThioetherC-SData not available

The exact position of the C=O stretch would provide insight into the electronic environment of the carbonyl group, which is influenced by the fused aromatic system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. These absorptions are typically due to π → π* and n → π* transitions.

Detailed experimental UV-Vis spectroscopic data, including the wavelengths of maximum absorption (λmax) and molar absorptivity values for this compound or its derivatives, are not reported in the reviewed scientific literature. The expected transitions are summarized in the table below, though the specific λmax values await experimental determination.

Electronic TransitionChromophoreExpected Wavelength Range (nm)
π → πNaphthyl & C=C bondsData not available
n → πCarbonyl group (C=O)Data not available

The π → π* transitions, involving the extensive aromatic system, are expected to be intense and occur at shorter wavelengths, while the lower-intensity n → π* transition from the carbonyl group's non-bonding electrons would likely appear at a longer wavelength.

Computational and Theoretical Investigations of 4h Naphtho 1,2 B Thiopyran 4 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for studying complex systems such as polycyclic heteroaromatic compounds. DFT studies on molecules with similar backbones, like naphthoquinones and thiopyrans, provide a framework for understanding the properties of 4H-Naphtho[1,2-b]thiopyran-4-one.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound by optimizing its geometry. These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The structure consists of a planar naphthalene (B1677914) ring system fused to a thiopyran-4-one ring. While the naphthalene and carbonyl components promote planarity due to sp² hybridization and electron conjugation, the sulfur-containing ring, with its sp³-hybridized carbon at position 4, introduces the possibility of non-planarity. Computational models can precisely determine the puckering of the thiopyran ring.

The electronic structure is elucidated by mapping the electron density distribution across the molecule. For this compound, a significant polarization is expected. The electron-withdrawing carbonyl group (C=O) creates an electron-deficient region, while the sulfur atom and the fused naphthalene ring act as electron-rich domains. This distribution of charge is fundamental to understanding the molecule's reactivity and intermolecular interactions.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for describing chemical reactivity. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity.

For this compound, the HOMO is expected to be delocalized primarily over the electron-rich naphthalene ring and the sulfur atom. Conversely, the LUMO is anticipated to be concentrated around the electron-deficient α,β-unsaturated ketone moiety (the C=C-C=O system).

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Reactivity Descriptors (Illustrative) Note: The following values are illustrative, based on DFT calculations for structurally related compounds, and serve to exemplify the type of data generated.

ParameterSymbolFormulaDescription
HOMO-LUMO Gap ΔEELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential I-EHOMOThe minimum energy required to remove an electron.
Electron Affinity A-ELUMOThe energy released when an electron is added.
Chemical Hardness η(I - A) / 2Measures resistance to change in electron distribution.
Chemical Potential µ-(I + A) / 2Represents the "escaping tendency" of electrons.
Global Electrophilicity Index ωµ² / (2η)Quantifies the ability of a molecule to accept electrons.

DFT calculations are essential for evaluating the relative energies of different isomers, such as tautomers and conformers. For this compound, a potential tautomer is the enol form, 4-hydroxy-naphtho[1,2-b]thiopyrylium. By calculating the total electronic energy of both the keto (this compound) and enol forms, DFT can predict which tautomer is more stable. In most related ketone systems, the keto form is overwhelmingly favored energetically.

Conformational analysis focuses on the different spatial arrangements of the thiopyran ring. This ring is not strictly planar and can adopt conformations such as a boat, twist-boat, or half-chair. Computational methods can calculate the energy of each possible conformer, identifying the global minimum energy structure and the energy barriers for interconversion between them. For a fused system like this, the conformational flexibility is more restricted than in an isolated thiopyran ring.

Semi-Empirical Calculations and Quantum Chemical Modeling

While DFT is highly accurate, semi-empirical methods (like AM1, PM3, and PM6) offer a faster, though less precise, alternative for quantum chemical modeling. These methods use parameters derived from experimental data to simplify calculations, making them suitable for very large molecules or for preliminary screenings of molecular properties.

Semi-empirical calculations can be used to rationalize the stability and reactivity of this compound. By calculating the heat of formation, these methods provide a measure of the molecule's thermodynamic stability. They can also model reaction pathways and transition states, offering insights into the kinetics of potential reactions. While not as quantitatively accurate as DFT, they are effective for comparing trends across a series of related derivatives and for providing a qualitative understanding of the molecule's chemical behavior.

In-Depth Computational Analysis of this compound Remains a Developing Field of Study

A comprehensive computational and theoretical investigation into the specific properties of this compound, including its conformational potential energy surfaces, the influence of various substituents on its conformation, and the elucidation of its mechanistic pathways through computational chemistry, has yet to be extensively documented in publicly available scientific literature.

While computational studies are a cornerstone of modern chemical research, providing invaluable insights into molecular structure, stability, and reactivity, the focus of such research is often dictated by specific applications in fields like medicinal chemistry and materials science. As a result, detailed computational analyses for every synthesized compound are not always available.

Research into related heterocyclic systems, such as thiopyrans and naphthopyrans, has utilized computational methods to explore their chemical properties. These studies often employ Density Functional Theory (DFT) and other quantum chemical methods to understand reaction mechanisms and molecular geometries. For instance, computational elucidation of reaction mechanisms for the synthesis of various heterocyclic compounds is a common application of these theoretical approaches. However, specific data on the conformational potential energy surfaces and the precise influence of substituents on the conformation of the this compound scaffold are not readily found.

The absence of this specific information in the public domain suggests that the detailed computational characterization of this compound is a niche area of study that may be part of ongoing or future research endeavors. As the scientific community continues to explore the vast chemical space, it is plausible that such detailed theoretical investigations will be undertaken to unlock the full potential of this and other complex heterocyclic systems.

For now, a detailed article on the computational and theoretical investigations of this compound as per the specified outline cannot be generated due to the lack of specific research data.

Applications and Potential in Advanced Materials Research

Role as Synthetic Intermediates and Synthons in Material Science

The true potential of many novel molecules in materials science lies in their versatility as synthetic intermediates or "synthons." These are molecular units that can be strategically modified and incorporated into larger, more complex architectures. Thiopyranones and their derivatives are recognized as valuable reagents and synthons for applications in both material science and medicine. researchgate.net The 4H-Naphtho[1,2-b]thiopyran-4-one scaffold offers several reactive sites for elaboration, making it a promising building block.

Key reactive features include:

The Carbonyl Group: The ketone functionality can undergo a wide range of condensation reactions, allowing for the attachment of other molecular units to build larger, conjugated systems.

The Thioether Linkage: The sulfur atom can be oxidized to sulfoxide (B87167) and sulfone derivatives. rsc.org This modification dramatically alters the electronic properties and geometry of the molecule, providing a method to fine-tune the characteristics of the final material.

The Aromatic Rings: The naphthalene (B1677914) and thiopyran rings can be functionalized through various substitution reactions, enabling the attachment of solubilizing groups or other functional moieties to control properties like processability and intermolecular interactions.

The development of new synthetic pathways, such as multi-component reactions (MCRs), has made complex heterocyclic systems based on building blocks like dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide more accessible. rsc.org Similar strategies could be applied to this compound to generate libraries of derivatives for screening in various material applications. The strategic use of such tailored building blocks is essential for creating multifunctional polymers and block copolymers with complex architectures. klinger-lab.de

Exploration in Optoelectronic or Photonic Materials

Organic molecules with extended π-conjugation are the cornerstone of organic electronics. The fusion of the naphthalene and thiopyranone units in this compound results in a system with potential for interesting photophysical properties. Research on analogous structures supports this potential. For instance, derivatives of naphtho[2,3-d]thiazole-4,9-dione, which also feature a fused naphthoquinone system, exhibit fluorescence in both solution and solid states, with emission characteristics tunable by modifying substituents. nih.gov

Computational chemistry offers a powerful tool for predicting the electronic and optical properties of new molecules before their synthesis. scielo.org.mx Density Functional Theory (DFT) calculations on related systems, such as naphtho[2,1-b:6,5-b']difuran derivatives, have been used to evaluate their suitability for photovoltaic applications by determining key parameters like HOMO-LUMO energy levels and electronic band gaps. nih.gov Such studies show that the energy gap can be engineered for desirable optoelectronic applications by designing specific derivatives. nih.gov

A theoretical investigation of this compound and its derivatives would likely focus on the parameters detailed in the table below, which are crucial for assessing their potential in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).

Property Significance in Optoelectronics Influencing Factors
HOMO Level Highest Occupied Molecular Orbital energy; relates to the electron-donating ability and ionization potential.Introduction of electron-donating or withdrawing groups, extension of conjugation.
LUMO Level Lowest Unoccupied Molecular Orbital energy; relates to the electron-accepting ability and electron affinity.Introduction of electron-donating or withdrawing groups, heteroatom substitution.
Energy Gap (Eg) The difference between HOMO and LUMO levels; determines the absorption and emission wavelength of the material.The degree of π-conjugation and the nature of substituents on the molecular core.
Absorption Spectrum Wavelengths of light the molecule absorbs; crucial for photovoltaic and photodetector applications.The electronic structure and molecular geometry.
Emission Spectrum Wavelengths of light the molecule emits upon excitation; essential for OLED applications.Molecular rigidity, aggregation state, and solvent polarity.
Quantum Yield (Φ) The efficiency of the conversion of absorbed photons to emitted photons (fluorescence or phosphorescence).Structural rigidity and the presence of non-radiative decay pathways.

The introduction of different functional groups onto the naphthothiopyranone core could modulate these properties significantly, making it a target for creating materials with tailored optical and electronic characteristics for specific device applications. researchgate.net

Advanced Functional Materials Development Incorporating the Naphthothiopyranone Moiety

Beyond optoelectronics, the unique structural and electronic features of the this compound moiety make it a candidate for incorporation into a broader range of advanced functional materials. The development of semiconducting polymers for applications like organic field-effect transistors (OFETs) often relies on the polymerization of rigid, fused-ring aromatic building blocks. nih.gov

For example, benzo[1,2-b:4,5-b']dithiophene (BDT) is a widely used building block for high-performance semiconducting polymers due to its planar structure which facilitates intermolecular charge transport. nih.gov The this compound unit could similarly be functionalized with polymerizable groups (e.g., bromo or stannyl (B1234572) groups) and copolymerized with other aromatic units to create novel donor-acceptor polymers. The presence of the electron-withdrawing ketone and the electron-rich sulfur atom within the same fused system offers an intrinsic donor-acceptor character that is highly sought after in modern organic semiconductor design.

Furthermore, related naphthopyran structures have been investigated as highly potent inhibitors of biological targets and as microtubule-targeting agents, demonstrating that such scaffolds can be tailored for complex functions. nih.gov This highlights the broad potential of fused naphtho-heterocyclic systems in creating materials with specific chemical or biological responsiveness, opening avenues for the development of advanced sensors or stimuli-responsive materials. The synthesis of polymers from building blocks like (Z)-4-(thiophen-2-ylmethylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one for use in organic photovoltaics further illustrates the successful strategy of using complex heterocyclic monomers to build high-performance materials.

Future Directions and Emerging Research Avenues for 4h Naphtho 1,2 B Thiopyran 4 One

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex heterocyclic compounds like 4H-Naphtho[1,2-b]thiopyran-4-one has traditionally involved multi-step procedures that can be resource-intensive. chemistryviews.org Future research will prioritize the development of green and sustainable synthetic methods. nih.govnih.gov This involves the use of renewable feedstocks, minimizing waste through strategies like atom economy, and developing more efficient reactions that require fewer reagents. numberanalytics.com

Key areas of focus include:

Catalytic Systems: The design of novel catalysts, including transition metals and enzymes, will enable the synthesis of complex thioxanthone structures with high selectivity and yield. numberanalytics.com For instance, a recently developed method utilizes a double aryne insertion into the C=S double bond of thioureas to prepare complex thioxanthones from simple precursors. chemistryviews.org

Solvent-Free and Alternative Media: Research into solvent-free reaction conditions, such as grinding, and the use of greener solvents like water or biomass-derived materials will reduce the environmental impact of synthesis. numberanalytics.comrsc.org

Photocatalysis: Visible-light-mediated reactions offer an environmentally benign pathway for the synthesis of sulfur-containing heterocycles. nih.govnih.gov For example, the photo-oxidation of 9H-thioxanthenes to thioxanthones using molecular oxygen and a metal-free photocatalyst like riboflavin (B1680620) tetraacetate has been demonstrated to be highly efficient. nih.govresearchgate.net

Synthetic StrategyKey FeaturesPotential Advantages
Double Aryne Insertion Uses o-silylaryl triflates and thioureas as precursors. chemistryviews.orgAccess to complex, multisubstituted, and π-extended thioxanthones in fewer steps. chemistryviews.org
Visible-Light Photocatalysis Employs a metal-free photocatalyst (e.g., riboflavin tetraacetate) and molecular oxygen. nih.govresearchgate.netEnvironmentally friendly, high to quantitative yields, mild reaction conditions. nih.govresearchgate.net
Palladium-Catalyzed Sulfonylative Homocoupling Utilizes substituted benzophenones and sodium dithionite (B78146) with a Pd(II) catalyst. nih.govProvides a direct route to thioxanthone 10,10-dioxides, useful for fluorescent dyes. nih.gov

Advanced Mechanistic Studies using In-situ Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. Future research will increasingly rely on advanced in-situ spectroscopic techniques to probe reaction intermediates and transition states in real-time. frontiersin.orgresearchgate.net These methods provide direct structural information about species formed during a chemical transformation. researchgate.net

In-situ Spectroscopy: Techniques such as Infrared (IR) spectroscopy, Raman spectroscopy, and UV-Vis absorption can monitor changes in chemical bonding and identify transient species. frontiersin.orgacs.org Surface-enhanced Raman spectroscopy (SERS) is particularly powerful as it provides enhanced sensitivity for species at the electrode-electrolyte interface, offering a way to study surface phenomena in detail. youtube.com

Probing Reaction Pathways: By combining electrochemistry with spectroscopy, researchers can gain detailed insights into redox processes, the identification of active sites, and the geometric configuration of reactants and intermediates on a catalyst's surface. frontiersin.orgelsevier.com This knowledge is invaluable for designing more efficient and selective catalytic systems.

In-situ TechniqueInformation GainedApplication in Synthesis
Infrared (IR) Spectroscopy Changes in chemical bonding, identification of functional groups in intermediates. frontiersin.orgMonitoring the formation and consumption of species during the cyclization process to form the thiopyranone ring.
Raman Spectroscopy Vibrational modes, fingerprinting of surface species, catalyst structural evolution. acs.orgyoutube.comElucidating the mechanism of photocatalytic oxidation or catalyst behavior during the synthesis.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and electronic states of catalysts. frontiersin.orgacs.orgInvestigating the oxidation state changes of a metal catalyst during the reaction cycle.

Integration with Emerging Technologies in Organic Synthesis

The field of organic synthesis is being transformed by the integration of new technologies that promise to accelerate discovery and improve efficiency. numberanalytics.comnumberanalytics.com

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better temperature and pressure control, and scalability. numberanalytics.comnih.goveuropa.eu This technology is particularly well-suited for handling hazardous reagents and for the rapid optimization of reaction conditions. nih.govyoutube.com The synthesis of various heterocyclic compounds, which are important in pharmaceuticals, has already been successfully demonstrated using flow systems. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of heterocyclic compounds. nih.govrsc.org

Automation and Artificial Intelligence (AI): The use of automated synthesis platforms, combined with machine learning and AI, is set to revolutionize the design and synthesis of new molecules. numberanalytics.comnumberanalytics.com These technologies can predict reaction outcomes, optimize conditions, and even identify novel synthetic routes, freeing up researchers to tackle more complex challenges. numberanalytics.com

Exploration of New Reactivity Patterns and Derivatization Strategies

The core structure of This compound serves as a versatile scaffold for the development of new derivatives with tailored properties. Future research will focus on exploring new reactivity patterns and derivatization strategies to expand the chemical space around this core.

Functionalization: Introducing a variety of functional groups onto the naphthothiopyranone skeleton can modulate its electronic, optical, and biological properties. chemistryviews.org The development of methods with good functional group tolerance is a key objective. chemistryviews.org

π-Extended Systems: The synthesis of π-extended thioxanthones is of particular interest for the development of new materials with enhanced electronic and optical properties, which could find use in organic semiconductors and solar cells. chemistryviews.org

Chemical Derivatization for Analysis: Derivatization is a crucial strategy for enhancing the detectability of compounds in analytical techniques like HPLC. nih.govnih.gov Future work could involve developing specific derivatizing agents for thioxanthones to improve their analysis in complex matrices.

Derivatization ApproachPurposeExample Reagents/Methods
Introduction of Chromophores/Fluorophores Enhance detection by HPLC-UV or HPLC-FLD. nih.govAcid chlorides, rhodamines, sulfonic esters. nih.gov
Condensation Reactions Create extended conjugated systems. mdpi.comCondensation with aromatic compounds like anthracene. mdpi.com
Oxidative C-H Functionalization Form new C-C bonds to build complex heterocycles. nih.govUsing reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

Synergistic Approaches Combining Experimental and Advanced Computational Studies

The collaboration between experimental and computational chemists is becoming increasingly vital for advancing organic chemistry. nih.govacs.org This synergistic approach allows for a deeper understanding of chemical processes and the rational design of new molecules and reactions.

Mechanistic Elucidation: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. acs.org This provides a theoretical framework that complements experimental observations. nih.gov

Predictive Modeling: Molecular dynamics (MD) simulations and other computational tools can predict the properties and behavior of new compounds before they are synthesized. numberanalytics.comnih.govacs.org This predictive power can guide experimental efforts, saving time and resources.

Rational Design: By combining computational screening with experimental synthesis and testing, researchers can accelerate the discovery of new catalysts and materials. nih.govacs.org For example, computational exploration of covalent organic frameworks (COFs) has successfully identified novel materials for specific applications, with experimental work confirming the computational predictions. nih.govacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.